molecular formula C18H19FN4O3S B10988276 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B10988276
M. Wt: 390.4 g/mol
InChI Key: GJYBLEXCCNPHAU-UHFFFAOYSA-N
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Description

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a triazolopyridine moiety, and a fluoromethoxyphenylsulfonyl group

Preparation Methods

The synthesis of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the triazolopyridine moiety, and the attachment of the fluoromethoxyphenylsulfonyl group. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions. Industrial production methods may involve scaling up these processes to produce the compound in larger quantities while maintaining high purity and yield.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions may involve the incorporation of additional atoms or groups into the compound’s structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine stands out due to its unique combination of structural features Similar compounds may include other piperidine derivatives, triazolopyridine analogs, and fluoromethoxyphenylsulfonyl-containing molecules

Biological Activity

The compound 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1010903-07-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological applications.

Structural Characteristics

The molecular formula of the compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S, with a molecular weight of 390.4 g/mol. The structure includes a triazolo-pyridine core linked to a piperidine ring and a sulfonamide group derived from a 3-fluoro-4-methoxyphenyl moiety. This unique structure is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of sulfonyl chlorides and subsequent coupling reactions with piperidine derivatives. The general synthetic route can be summarized as follows:

  • Formation of Sulfonyl Chloride : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with piperidine.
  • Coupling Reaction : The sulfonyl chloride is coupled with a suitable piperidine derivative under basic conditions to form the final product.

Antimalarial Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. In particular, derivatives similar to the target compound have been evaluated for their efficacy against Plasmodium falciparum. A study noted that certain synthesized triazolo-pyridines demonstrated promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM .

Other Pharmacological Activities

The broader category of triazolopyridines has been associated with various biological activities:

  • Antibacterial and Antifungal : Compounds in this class have shown effectiveness against bacterial and fungal strains, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • CNS Activity : Certain triazolopyridines have been investigated for their anxiolytic and anticonvulsant effects, indicating potential use in neurological disorders .

The biological activity of this compound is thought to involve interaction with specific macromolecular targets such as enzymes or receptors. The sulfonamide group is particularly effective in forming strong interactions with active sites due to its ability to participate in hydrogen bonding and electrostatic interactions. Additionally, the presence of the fluorine atom may enhance binding affinity through electronic effects.

Case Studies

A notable case study involved a series of synthesized triazolopyridine sulfonamides where their antimalarial activities were rigorously tested. The results indicated that modifications in the substituents on the triazole ring significantly influenced both the potency and selectivity against Plasmodium falciparum .

Data Summary Table

PropertyValue
CAS Number1010903-07-7
Molecular FormulaC18H19FN4O3S
Molecular Weight390.4 g/mol
Antimalarial IC502.24 - 4.98 μM
Other ActivitiesAntibacterial, Anti-inflammatory

Properties

Molecular Formula

C18H19FN4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C18H19FN4O3S/c1-26-16-6-5-14(12-15(16)19)27(24,25)22-10-7-13(8-11-22)18-21-20-17-4-2-3-9-23(17)18/h2-6,9,12-13H,7-8,10-11H2,1H3

InChI Key

GJYBLEXCCNPHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)F

Origin of Product

United States

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